An In-Depth Technical Guide to 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone: A Key Chiral Building Block in Pharmaceutical Synthesis
An In-Depth Technical Guide to 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone: A Key Chiral Building Block in Pharmaceutical Synthesis
For distribution to researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the basic properties of 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone, a chiral pyrrolidinone derivative of significant interest in pharmaceutical development. While direct extensive literature on this specific molecule is sparse, its structural relationship to the antiepileptic drugs Levetiracetam and Brivaracetam identifies it as a crucial synthetic intermediate. This document will elucidate its inferred physicochemical properties, outline plausible synthetic pathways, discuss analytical methodologies for its characterization, and frame its toxicological profile within the context of related compounds. The causality behind experimental choices and the importance of stereochemical control will be emphasized throughout, providing field-proven insights for professionals in drug development.
Introduction and Identification
1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone, systematically named (S)-2-(2-oxopyrrolidin-1-yl)butan-1-ol , is a chiral organic compound featuring a pyrrolidinone ring N-substituted with a (1S)-1-(hydroxymethyl)propyl group. Its structure is intrinsically linked to the racetam class of nootropic and anticonvulsant drugs. Specifically, it is the alcohol analogue of Levetiracetam's carboxylic acid metabolite and a potential precursor in the synthesis of Levetiracetam and related compounds.[1][2] The presence of a stereocenter at the C1 position of the butyl chain is critical, as the biological activity of many racetam derivatives is highly stereospecific.[3]
This guide addresses the fundamental characteristics of this molecule, recognizing its primary role as a high-value intermediate in the synthesis of active pharmaceutical ingredients (APIs). Understanding its properties is paramount for process optimization, impurity profiling, and ensuring the stereochemical integrity of the final drug product.
Physicochemical Properties
Direct experimental data for 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone is not extensively published. However, its properties can be reliably inferred from computational models and comparison with structurally analogous compounds, such as (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.[4][5]
| Property | Inferred Value/Characteristic | Source/Rationale |
| Molecular Formula | C₈H₁₅NO₂ | |
| Molecular Weight | 157.21 g/mol | |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogy with similar pyrrolidinone derivatives. |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., methanol, ethanol, acetone).[6] | The presence of hydroxyl and lactam functionalities suggests high polarity. |
| Boiling Point | Estimated to be >250 °C | High polarity and hydrogen bonding capabilities would lead to a high boiling point. |
| Melting Point | Not readily available; likely low if a solid | |
| pKa | The hydroxyl group is weakly acidic, while the lactam is very weakly basic. | General properties of alcohols and amides. |
Synthesis and Methodologies
The synthesis of 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone is pivotal for its use as a pharmaceutical intermediate. A logical and efficient pathway involves the stereoselective reduction of a corresponding carboxylic acid or its ester derivative.
Proposed Synthetic Pathway: Reduction of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid
The most direct route to synthesize the target compound is through the reduction of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, which is a known metabolite of Levetiracetam and a commercially available starting material.[4]
Caption: Proposed synthesis of 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a representative example based on standard organic chemistry procedures for similar reductions and has not been optimized for this specific transformation.
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
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Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. A solution of borane-tetrahydrofuran complex (BH₃·THF, 1.5 equivalents) in THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The choice of a milder reducing agent like borane is to selectively reduce the carboxylic acid without affecting the lactam carbonyl.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane.
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Workup: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone.
Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone, a combination of analytical techniques should be employed.
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column can be used to determine the purity of the compound. Chiral HPLC is essential to confirm the enantiomeric excess.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the pyrrolidinone ring protons, the ethyl group, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol (around 3300-3500 cm⁻¹) and the C=O stretch of the lactam (around 1680 cm⁻¹).
Biological and Toxicological Profile (Inferred)
As a synthetic intermediate, 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone is not intended for direct biological application. Its primary relevance lies in its role as a precursor to pharmacologically active molecules.[7][8]
Pharmacological Context
This compound is a key building block for Levetiracetam and structurally related APIs.[9] Levetiracetam is an antiepileptic drug that is thought to act by binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[3] The stereochemistry of the side chain is critical for high-affinity binding to SV2A. Therefore, the enantiopurity of 1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone is of utmost importance in the synthesis of these drugs.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the safety data sheet for the closely related (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, the following hazards may be anticipated[10]:
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated fume hood.
Conclusion
1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone is a stereochemically defined molecule of high importance in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of modern antiepileptic drugs. While comprehensive public data on its specific properties is limited, a robust understanding of its characteristics can be inferred from its molecular structure and the extensive knowledge base of related pyrrolidinone compounds. The synthetic and analytical methodologies outlined in this guide provide a framework for its preparation and characterization, emphasizing the critical need for stereochemical control to ensure the efficacy and safety of the final pharmaceutical products. Further research into the direct properties of this compound would be beneficial for optimizing its use in drug development and manufacturing.
References
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PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)-. National Center for Biotechnology Information. Retrieved from [Link]
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